Tert-butyl3-bromo-2,2-difluoropropanoate

Medicinal Chemistry Prodrug Design Metabolic Stability

Tert-butyl 3-bromo-2,2-difluoropropanoate (CAS 2803862-83-9) is a specialized fluorinated ester building block characterized by a tert-butyl protecting group, a gem-difluoro moiety, and a reactive bromo substituent on a propanoate scaffold. This compound class is frequently employed in medicinal chemistry as an intermediate for the introduction of difluoromethyl groups, which can enhance metabolic stability and modulate lipophilicity in drug candidates.

Molecular Formula C7H11BrF2O2
Molecular Weight 245.06 g/mol
Cat. No. B13573273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl3-bromo-2,2-difluoropropanoate
Molecular FormulaC7H11BrF2O2
Molecular Weight245.06 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CBr)(F)F
InChIInChI=1S/C7H11BrF2O2/c1-6(2,3)12-5(11)7(9,10)4-8/h4H2,1-3H3
InChIKeyGWPDOEXHLAVSBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-bromo-2,2-difluoropropanoate: A Strategic Fluorinated Building Block for Medicinal Chemistry


Tert-butyl 3-bromo-2,2-difluoropropanoate (CAS 2803862-83-9) is a specialized fluorinated ester building block characterized by a tert-butyl protecting group, a gem-difluoro moiety, and a reactive bromo substituent on a propanoate scaffold . This compound class is frequently employed in medicinal chemistry as an intermediate for the introduction of difluoromethyl groups, which can enhance metabolic stability and modulate lipophilicity in drug candidates. The tert-butyl ester serves as a protective group that can be selectively removed under acidic conditions, offering a strategic advantage in multi-step synthetic sequences where orthogonal deprotection is required.

Tert-butyl 3-bromo-2,2-difluoropropanoate: Why Simple Ester Analogs Cannot Be Directly Substituted in Key Synthetic Applications


Generic substitution of tert-butyl 3-bromo-2,2-difluoropropanoate with other 3-bromo-2,2-difluoropropanoate esters (e.g., methyl, ethyl) is not a trivial exchange. The tert-butyl ester imparts significantly different chemical properties, including altered hydrolytic stability profiles and resistance to enzymatic cleavage, which directly impact its suitability in both synthetic and biological contexts [1]. Furthermore, the presence of a bromine versus a chlorine atom on the scaffold dictates the leaving group ability and the subsequent reactivity in nucleophilic substitution or cross-coupling reactions [2]. These distinct physicochemical and reactivity characteristics mean that substituting with a simpler or seemingly analogous ester can lead to unintended reaction outcomes, lower yields, or a failure to achieve the desired biological profile, underscoring the need for precise compound selection.

Tert-butyl 3-bromo-2,2-difluoropropanoate: Quantified Performance Advantages Over Analogous Building Blocks


Superior Resistance to Cellular Hydrolysis Compared to Methyl and Ethyl Ester Analogs

In a study evaluating the cellular metabolism of alkyl-substituted amino acid ester phosphoramidates, the tert-butyl ester derivative demonstrated complete resistance to hydrolysis across multiple cell lines, whereas the methyl and ethyl ester analogs underwent measurable hydrolysis under the same conditions [1]. This is a critical differentiator for prodrug design and for ensuring a compound reaches its intended biological target intact.

Medicinal Chemistry Prodrug Design Metabolic Stability

Enhanced Acid-Labile Deprotection Control vs. Methyl and Ethyl Ester Analogs

Hydrolysis studies on self-assembled monolayers (SAMs) show a clear divergence in stability between tert-butyl esters and methyl esters. The tert-butyl ester (–CO2tBu) functionalized SAM undergoes hydrolysis at pH < 5, while the methyl ester (–CO2Me) functionalized SAM remains stable across a broad pH range of 1–13 even at elevated temperatures (up to 80°C) [1]. This differential pH sensitivity is a key advantage for orthogonal deprotection strategies in complex molecule synthesis.

Organic Synthesis Protecting Group Strategy Orthogonal Deprotection

Increased Lipophilicity for Enhanced Membrane Permeability Over Methyl/Ethyl Esters

The tert-butyl group is a well-recognized motif for increasing lipophilicity in drug candidates, a property that can be both a benefit for membrane permeability and a liability for metabolic stability [1]. While direct logP data for tert-butyl 3-bromo-2,2-difluoropropanoate is unavailable, class-level data confirms that replacing a methyl group with a tert-butyl group generally increases logP by approximately 1.7 units [2]. This increase can be strategically leveraged to improve a compound's ability to cross biological membranes, a critical parameter for oral bioavailability and CNS penetration.

Medicinal Chemistry Physicochemical Property Drug Design

Optimized Reactivity Profile: Bromo Leaving Group vs. Chloro Analog

The bromine atom in tert-butyl 3-bromo-2,2-difluoropropanoate serves as a superior leaving group compared to a chlorine atom in a nucleophilic substitution context. Gas-phase reactivity studies establish a clear order of leaving group ability: iodide > bromide > trifluoroacetate for SN2 and E2 reactions [1]. This indicates that for a given synthetic transformation involving nucleophilic displacement, the bromo-substituted compound will react faster and under milder conditions than its chloro-substituted analog, tert-butyl 3-chloro-2,2-difluoropropanoate.

Synthetic Chemistry Nucleophilic Substitution Reaction Kinetics

Tert-butyl 3-bromo-2,2-difluoropropanoate: Optimal Use Cases Based on Quantified Performance Data


Synthesis of Metabolically Stable Prodrugs and Biological Probes

The resistance of tert-butyl esters to cellular hydrolysis, as demonstrated in comparative studies with methyl and ethyl esters [1], makes tert-butyl 3-bromo-2,2-difluoropropanoate an ideal starting material for constructing prodrugs or chemical probes intended for cellular assays. By incorporating the bromo-difluoro scaffold, researchers can ensure the compound remains intact until it reaches its intracellular target, minimizing confounding effects from premature ester cleavage. This is particularly relevant for the development of inhibitors or activity-based probes where the integrity of the warhead is paramount.

Orthogonal Protection Strategies in Multi-Step Organic Synthesis

The well-defined acid-lability of the tert-butyl ester (hydrolysis at pH < 5) [1] is a cornerstone of orthogonal protecting group strategies. This compound can be used as a building block where the ester is intended to be removed selectively under mildly acidic conditions, while other base-sensitive functionalities elsewhere in the molecule remain untouched. This is a common requirement in the synthesis of complex natural products, peptides, and other multifunctional molecules where precise temporal control over deprotection events is necessary to achieve the target structure.

Synthesis of CNS-Penetrant Drug Candidates

Given the class-level inference that a tert-butyl group increases lipophilicity by approximately 1.7 LogP units relative to a methyl group [1], tert-butyl 3-bromo-2,2-difluoropropanoate is a strategically valuable building block for medicinal chemistry programs targeting the central nervous system (CNS) or intracellular pathogens. The enhanced lipophilicity can improve passive diffusion across the blood-brain barrier or cellular membranes. Coupled with the metabolic stability of the gem-difluoro moiety, this building block provides a dual advantage for designing CNS-active or anti-infective agents with improved pharmacokinetic properties.

High-Yield Nucleophilic Displacement and Cross-Coupling Reactions

The bromine atom in tert-butyl 3-bromo-2,2-difluoropropanoate is a superior leaving group compared to chlorine [1], making it the preferred choice for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for more efficient functionalization of the difluoropropanoate scaffold, leading to higher yields of the desired product and enabling the use of less forcing reaction conditions. This is a critical consideration for process chemists aiming to develop scalable, high-yielding synthetic routes to complex pharmaceutical intermediates.

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